molecular formula C16H30O3 B12499899 9-Oxohexadecanoic acid CAS No. 54527-30-9

9-Oxohexadecanoic acid

Cat. No.: B12499899
CAS No.: 54527-30-9
M. Wt: 270.41 g/mol
InChI Key: KHCDPAZLBSPVSE-UHFFFAOYSA-N
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Description

9-Oxohexadecanoic acid is a long-chain fatty acid with an aliphatic tail containing sixteen carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxohexadecanoic acid can be achieved through various methods. One common approach involves the oxidation of hexadecanoic acid (palmitic acid) using specific oxidizing agents. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The choice of oxidizing agents and reaction conditions is optimized to achieve efficient conversion of hexadecanoic acid to this compound .

Chemical Reactions Analysis

Types of Reactions

9-Oxohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxohexadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific keto group at the ninth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications .

Properties

CAS No.

54527-30-9

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

9-oxohexadecanoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

KHCDPAZLBSPVSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCCCCC(=O)O

melting_point

73.5 - 74.5 °C

physical_description

Solid

Origin of Product

United States

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